(Z)-2-Hexenyl propanoate
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Overview
Description
cis-2-Hexenyl propionate: is an organic compound belonging to the class of esters. It is characterized by a fruity, green odor and is commonly used in the flavor and fragrance industry. The compound is a derivative of hexenol and propionic acid, and its molecular formula is C9H16O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-2-Hexenyl propionate is typically synthesized through the esterification of cis-2-hexenol with propionic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the synthesis of cis-2-hexenyl propionate involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the use of high-purity reactants and catalysts to ensure the production of a high-quality ester.
Chemical Reactions Analysis
Types of Reactions: cis-2-Hexenyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts are employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Hexenoic acid and hexenal.
Reduction: Hexenol.
Substitution: Various substituted esters depending on the reactants used.
Scientific Research Applications
cis-2-Hexenyl propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant signaling and defense mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industry to impart fruity and green notes to products.
Mechanism of Action
The mechanism of action of cis-2-Hexenyl propionate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a signaling molecule, modulating various physiological processes. It can bind to receptors on cell membranes, triggering a cascade of intracellular events that lead to the desired biological response.
Comparison with Similar Compounds
- trans-2-Hexenyl propionate
- cis-3-Hexenyl propionate
- trans-3-Hexenyl propionate
Comparison: cis-2-Hexenyl propionate is unique due to its specific cis-configuration, which imparts distinct olfactory properties compared to its trans-isomers. The cis-configuration also influences its reactivity and interaction with biological systems, making it a valuable compound in various applications.
Properties
CAS No. |
56922-76-0 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
[(Z)-hex-2-enyl] propanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3/b7-6- |
InChI Key |
LPWKTEHEFDVAQS-SREVYHEPSA-N |
Isomeric SMILES |
CCC/C=C\COC(=O)CC |
Canonical SMILES |
CCCC=CCOC(=O)CC |
Origin of Product |
United States |
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